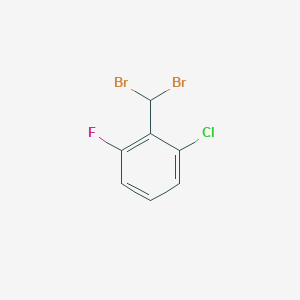
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene, also known by its abbreviated name DCBTF, is a chemical compound with a variety of properties and applications in scientific research. DCBTF is a colorless solid that is soluble in most organic solvents, and it is used as a starting material for synthesizing other compounds. Its chemical structure consists of two chlorine atoms attached to the two carbon atoms of a benzene ring, with three fluorine atoms attached to the two oxygen atoms of a trifluoromethoxy group. This compound has been used in several scientific studies, due to its reactivity and its ability to form stable complexes with other molecules.
科学研究应用
DCBTF has been used in a variety of scientific research applications. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-cancer agents and anti-inflammatory drugs. In addition, it has been used in the synthesis of dyes, catalysts, and other organic compounds. It has also been used in the synthesis of organometallic complexes, which are used in the synthesis of other compounds.
作用机制
The mechanism of action of DCBTF is not fully understood. However, it is known that the chlorine atoms attached to the benzene ring can act as electron-withdrawing groups, which can increase the reactivity of the molecule. In addition, the trifluoromethoxy group can act as an electron-donating group, which can increase the reactivity of the molecule. The combination of these two effects can lead to the formation of stable complexes with other molecules, which can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of DCBTF are not fully understood. However, it has been shown to have a variety of effects on cells and organisms. In vitro studies have shown that DCBTF can inhibit the growth of certain types of bacteria, and it has been shown to have anti-inflammatory and anti-cancer effects in animal models. In addition, it has been shown to have an effect on the metabolism of certain types of drugs, and it has been shown to have an effect on the activity of certain enzymes.
实验室实验的优点和局限性
The main advantage of using DCBTF in lab experiments is its reactivity. Its chlorine and trifluoromethoxy groups can increase the reactivity of the molecule, allowing it to form stable complexes with other molecules. This can be useful for synthesizing a variety of compounds. However, it is important to note that DCBTF is toxic and should be handled with care. In addition, it can be difficult to obtain pure DCBTF, as it is often contaminated with impurities.
未来方向
There are a number of potential future directions for research involving DCBTF. One potential direction is to further explore its biochemical and physiological effects. In particular, further research could be done to explore its potential as an anti-cancer agent or as an anti-inflammatory drug. In addition, further research could be done to explore its potential as a catalyst or as a reagent in the synthesis of other compounds. Finally, further research could be done to explore its potential as a drug delivery system, as it has been shown to form stable complexes with other molecules.
合成方法
DCBTF can be synthesized through a number of different methods. The most common method is the reaction of trifluoromethoxybenzene and phosphorus oxychloride in the presence of triethylamine. The reaction is carried out at room temperature, and the product is isolated by distillation. Other methods include the reaction of trifluoromethoxybenzene with phosphorus pentachloride in the presence of triethylamine, and the reaction of trifluoromethoxybenzene with dichloroacetyl chloride in the presence of triethylamine.
属性
IUPAC Name |
1,2-dichloro-4,5-bis(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2F6O2/c9-3-1-5(17-7(11,12)13)6(2-4(3)10)18-8(14,15)16/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYCZYFWZDFJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)(F)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4,5-bis(trifluoromethoxy)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Chloro-4-(dibromomethyl)phenyl]benzonitrile](/img/structure/B6310815.png)










